Product packaging for 1,8-Dichloro-9,10-diphenylanthracene(Cat. No.:CAS No. 80034-45-3)

1,8-Dichloro-9,10-diphenylanthracene

Cat. No.: B13124228
CAS No.: 80034-45-3
M. Wt: 399.3 g/mol
InChI Key: XHXZKYVRKMXWCY-UHFFFAOYSA-N
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Description

1,8-Dichloro-9,10-diphenylanthracene is a specialized anthracene derivative of significant interest in advanced chemical and pharmaceutical research. Anthracene derivatives that are functionalized at the 9 and 10 positions are recognized as privileged structures in drug discovery, having demonstrated a range of biological activities in scientific studies. These activities include anti-malarial effects, the ability to counteract multi-drug resistance in cancer cells, and anti-depressant properties . The structural motif of a substituted anthracene core is frequently explored in the synthesis of novel compounds for anticancer treatments . The dichloro and diphenyl substitutions on the anthracene core are designed to modulate the compound's electronic properties, steric profile, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound serves as a key synthetic building block for researchers in medicinal chemistry developing new therapeutic agents, particularly for investigating allosteric modulators of neural receptors like the dopamine D1 receptor . Furthermore, its rigid, polycyclic aromatic structure makes it a candidate for applications in material science, including the development of organic optoelectronics . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16Cl2 B13124228 1,8-Dichloro-9,10-diphenylanthracene CAS No. 80034-45-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80034-45-3

Molecular Formula

C26H16Cl2

Molecular Weight

399.3 g/mol

IUPAC Name

1,8-dichloro-9,10-diphenylanthracene

InChI

InChI=1S/C26H16Cl2/c27-21-15-7-13-19-23(17-9-3-1-4-10-17)20-14-8-16-22(28)26(20)24(25(19)21)18-11-5-2-6-12-18/h1-16H

InChI Key

XHXZKYVRKMXWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=C2C=CC=C4Cl)C5=CC=CC=C5)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Intermediate Derivatization Strategies for 1,8-Dichloroanthracene (B3240527)

The synthesis of the target compound begins with the preparation of the 1,8-dichloroanthracene core. This crucial intermediate can be accessed through several synthetic pathways, primarily involving the modification of readily available anthraquinone (B42736) precursors or building the halogenated anthracene (B1667546) skeleton through stepwise protocols.

A common and direct route to the 1,8-dichloroanthracene framework starts from 1,8-dichloroanthraquinone (B31358). nih.gov The reduction of the quinone carbonyl groups is a key transformation. Various reducing agents can be employed for this purpose, with the reaction often proceeding through an anthrone (B1665570) intermediate.

One established method involves the reduction of 1,8-dichloroanthraquinone (I) using stannous chloride (SnCl₂) in a mixture of boiling hydrochloric acid and acetic acid. This process leads to the formation of 1,8-dichloro-9(10H)-anthracenone (II), an important intermediate for further derivatization. google.com Other methodologies may utilize agents like zinc dust in an ammonium (B1175870) hydroxide (B78521) solution, which initially yields a diol intermediate that can be further processed. The choice of reducing agent and reaction conditions is critical to control the reaction outcome and yield. For instance, a multi-step procedure starting from 1,8-dichloroanthraquinone has been reported to synthesize 1,8-diiodoanthracene, highlighting the conversion of the dichloro-precursor as a foundational step. researchgate.net

Table 1: Selected Methods for the Reduction of 1,8-Dichloroanthraquinone

Starting MaterialReagents and ConditionsKey IntermediateReference
1,8-DichloroanthraquinoneSnCl₂, boiling HCl, Acetic Acid1,8-Dichloro-9(10H)-anthracenone google.com
1,8-DichloroanthraquinoneZinc dust, Ammonium Hydroxide1,8-Dichloro-9,10-bis(hydroxymethyl)anthracene

Beyond the modification of existing anthraquinone systems, halogenated anthracene cores can be constructed through more elaborate, stepwise synthetic strategies. These methods offer greater flexibility in introducing a variety of substituents.

One advanced approach involves a cobalt-catalyzed [2+2+2] cyclotrimerization reaction. frontiersin.org This method can start with appropriately substituted bis(propargyl)benzenes which undergo cyclotrimerization with an acetylene (B1199291) species, such as bis(trimethylsilyl)acetylene, to form a silyl-substituted anthracene core. beilstein-journals.org The crucial halogenation step is then achieved through halodesilylation, allowing for the precise introduction of chlorine, bromine, or iodine atoms onto the anthracene framework. Subsequent oxidation and aromatization, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields the desired halogenated anthracene. frontiersin.org This protocol is particularly effective for producing halogenated anthracenes that are otherwise difficult to obtain. frontiersin.org

Other methods include Bradsher-type cyclodehydration reactions of substituted 2-arylmethylbenzaldehydes, which can produce substituted anthracenes in excellent yields. beilstein-journals.org These stepwise protocols, while often more complex, provide a powerful means to access specifically functionalized anthracene building blocks for further elaboration.

Carbon-Carbon Coupling Reactions for Introducing Phenyl and Phenylethynyl Moieties

With the 1,8-dichloroanthracene core in hand, the next critical stage is the introduction of phenyl groups at the 9 and 10 positions. This is typically achieved through transition metal-catalyzed carbon-carbon coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. libretexts.org

Palladium-catalyzed cross-coupling reactions are the most widely employed methods for arylating the anthracene core. libretexts.orgnih.gov The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron reagent (like phenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov To synthesize 1,8-dichloro-9,10-diphenylanthracene, a 1,8-dichloro-9,10-dihaloanthracene (e.g., dibromo- or diiodo-) would be reacted with phenylboronic acid. The reaction benefits from the use of electron-donating, sterically bulky phosphine (B1218219) ligands which facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov A modified Suzuki-Miyaura reaction has been noted for producing 1,8-diaryl-anthracene derivatives from 1,8-dichloroanthraquinone precursors, demonstrating its applicability to this class of compounds. frontiersin.org

The Sonogashira coupling is another powerful palladium-catalyzed reaction, used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgchemeurope.com This reaction, which typically uses a copper(I) co-catalyst and an amine base, is ideal for introducing phenylethynyl moieties. libretexts.orgorganic-chemistry.orgyoutube.com To synthesize the related compound 1,8-dichloro-9,10-bis(phenylethynyl)anthracene, 1,8-dichloro-9,10-dihaloanthracene would be coupled with phenylacetylene. The reaction proceeds under mild conditions and is a cornerstone for creating arylalkyne structures. wikipedia.orglibretexts.org

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnersCatalyst SystemProduct C-C BondKey Features
Suzuki-MiyauraAryl Halide + Arylboronic AcidPd(0) catalyst, BaseAryl-ArylTolerant of many functional groups; uses stable boronic acids. libretexts.orgnih.gov
SonogashiraAryl Halide + Terminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseAryl-AlkynylMild reaction conditions; direct route to conjugated enynes and arylalkynes. wikipedia.orglibretexts.org

An alternative to boron-based coupling is the use of organomagnesium compounds, or Grignard reagents, in reactions such as the Kumada coupling. libretexts.org This approach would involve reacting a dihalo-anthracene intermediate with an aryl Grignard reagent like phenylmagnesium bromide (PhMgBr). These reactions are typically catalyzed by nickel or palladium complexes.

More recently, iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative. dtu.dk These reactions can effectively couple Grignard reagents with aryl halides. science.gov Mechanistic studies suggest that some of these couplings may proceed via a radical pathway, initiated by a single electron transfer from the Grignard reagent to the aryl halide. dtu.dkrsc.org While powerful, Grignard-based couplings can be sensitive to functional groups that are incompatible with the highly reactive organomagnesium species.

Mechanistic Investigations of Substitution and Cycloaddition Reactions

The reactivity of the this compound molecule is largely dictated by the electronic and steric properties of its substituents. The electron-withdrawing chloro groups and the bulky, sterically hindering phenyl groups at the peripositions (9, 10) create a unique chemical environment.

Mechanistic investigations into substitution reactions, such as nucleophilic aromatic substitution of the chlorine atoms at the 1 and 8 positions, are challenging due to the generally low reactivity of aryl chlorides. However, under forcing conditions or with specific catalytic activation, these positions could be functionalized.

More characteristic of the anthracene core are cycloaddition reactions. Anthracenes are known to undergo [4+4] photodimerization across the 9,10-positions upon irradiation. However, the presence of the two bulky phenyl groups at these positions would create immense steric hindrance, likely inhibiting or completely preventing this reaction pathway.

The anthracene core can also act as a diene in [4+2] Diels-Alder cycloadditions. The synthesis of 9,10-diphenylanthracene (B110198) derivatives has been achieved through Diels-Alder reactions, for example, by reacting 1,3-diphenylisobenzofuran (B146845) with a suitable dienophile, followed by aromatization. researchgate.net For this compound, the phenyl groups would again sterically shield the 9,10-positions, making them less accessible to dienophiles. Cycloaddition might be more likely to occur at one of the outer rings (e.g., at the 1,4-positions) if the electronic and steric factors are favorable. Further mechanistic studies would be required to fully elucidate the preferred reaction pathways for this highly substituted and sterically congested system.

Diels-Alder Cycloaddition Reactions for Ethanoanthracene Derivatives

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings, and it is frequently employed with anthracene cores to create rigid, three-dimensional ethanoanthracene structures. The reaction involves a diene, in this case, an anthracene derivative, and a dienophile.

Research has demonstrated the synthesis of ethanoanthracene cycloadducts from the Diels-Alder reaction of 1,8-dichloroanthracene with various dienophiles such as acrylonitrile, 1-cyanovinyl acetate (B1210297), and phenyl vinyl sulfone. researchgate.net These reactions lead to the formation of bridged bicyclic systems, effectively transforming the planar anthracene skeleton into a more complex architecture. For instance, the reaction of 10-allyl-1,8-dichloroanthracene with dienophiles like 2-chloroacrylonitrile (B132963) and 1-cyanovinyl acetate proceeds smoothly under microwave conditions to yield specific isomers. researchgate.net

The general scheme for these cycloadditions can be summarized as follows:

DieneDienophileProduct Type
1,8-dichloroanthraceneAcrylonitrileChlorinated Ethanoanthracene
1,8-dichloroanthracene1-cyanovinyl acetateChlorinated Ethanoanthracene
1,8-dichloroanthracenePhenyl vinyl sulfoneChlorinated Ethanoanthracene
10-allyl-1,8-dichloroanthracene2-chloroacrylonitrileAllyl-substituted Ethanoanthracene

Regioselectivity and Stereoselectivity in Synthetic Pathways

A critical aspect of the Diels-Alder reaction is controlling the regioselectivity and stereoselectivity, which dictates the precise spatial arrangement of atoms in the product. mdpi.com In reactions involving unsymmetrical dienes and dienophiles, multiple isomers can potentially form.

Theoretical and experimental studies on the reaction between 1,8-dichloroanthracene and acrolein have shown a preference for the formation of the anti isomer over the syn isomer. mdpi.com The experimental yields were reported as 66% for the anti product and only 10% for the syn product, indicating significant stereochemical control. mdpi.com This selectivity is often governed by steric effects; the substituents on the dienophile tend to orient themselves away from the chlorinated rings of the anthracene, making the anti configuration more favorable. researchgate.net

Similarly, the reaction of 10-allyl-1,8-dichloroanthracene with 2-chloroacrylonitrile and 1-cyanovinyl acetate exclusively yields the ortho isomer. researchgate.net However, when phenyl vinyl sulfone is used as the dienophile, a mixture of two isomers is produced, though the ortho isomer remains the major product. researchgate.net This suggests that the steric bulk and electronic nature of the substituents on both the diene and dienophile are dominant factors in directing the regioselectivity of the cycloaddition. researchgate.netmdpi.com

ReactantsProduct(s)Key Factor
1,8-dichloroanthracene + Acroleinanti (major), syn (minor)Steric hindrance
10-allyl-1,8-dichloroanthracene + 2-chloroacrylonitrileortho isomer (exclusive)Steric and electronic effects
10-allyl-1,8-dichloroanthracene + Phenyl vinyl sulfoneortho isomer (major) + minor isomerSteric effects

Novel Synthetic Approaches and Methodological Innovations

To improve efficiency, yield, and sustainability, chemists are developing novel synthetic methods that often reduce reaction times, lower energy consumption, and minimize waste.

Visible-light photoredox catalysis has emerged as a powerful technique in modern organic synthesis. mdpi.com This method uses a photocatalyst that, upon absorbing light, can initiate chemical reactions by single-electron transfer. For the synthesis of anthracene derivatives, this approach offers a milder alternative to traditional thermal methods. For example, the synthesis of 1,8-dichloro-9,10-bis(phenylethynyl)anthracene, a compound structurally related to the diphenylanthracene core, has been achieved with a 92% yield at room temperature using the photoredox catalyst fac-Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)). This high efficiency at ambient temperature highlights the potential of photoredox catalysis to bypass harsh reaction conditions typically required for cross-coupling reactions.

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball-milling), offers a solvent-free and environmentally friendly alternative to conventional solution-based synthesis. beilstein-journals.orgbeilstein-journals.org This technique has been successfully applied to the synthesis of anthracene derivatives. Ball-milling techniques using a K₂CO₃ base have been employed for the solvent-free coupling synthesis of 1,8-dichloro-9,10-bis(phenylethynyl)anthracene, achieving a 78% yield and 94% purity. This method significantly reduces waste compared to traditional methods. Furthermore, mechanochemistry can be used to trigger retro-Diels-Alder reactions. The compression of polymer networks containing a Diels-Alder adduct of 9,10-diphenylanthracene (DPA) can mechanochemically activate the release of the highly fluorescent DPA molecule, demonstrating a novel "flex-activation" mechanism. nih.govacs.org

Functionalization Strategies for Property Tuning of this compound Derivatives

The chemical and physical properties of the core this compound structure can be precisely tuned by introducing various functional groups.

The electronic nature of the anthracene system can be modified by adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). The chlorine atoms already present at the 1 and 8 positions of the title compound act as EWGs, which enhances the electron-withdrawing character of the molecule. This modification influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting its optical and electronic properties.

Further functionalization can be achieved during the synthesis of derivatives, for example, through the choice of dienophile in a Diels-Alder reaction. In the synthesis of ethanoanthracene derivatives, dienophiles containing substituents like chlorine (an EWG) or acetate (an EDG) have been used. researchgate.net Despite the opposing electronic nature of these groups, their steric influence appeared to be the more dominant factor in directing the regioselectivity of the reaction, with both leading to the formation of a single isomer. researchgate.net The strategic placement of EWGs or EDGs on either the anthracene core or its substituents is a key strategy for tuning the resulting molecule's properties for specific applications in materials science and electronics.

Synthesis of Cyclic Oligomers and Supramolecular Precursors

The chloro-substituents at the 1 and 8 positions of the this compound molecule serve as versatile handles for the construction of larger, cyclic architectures. These positions are sterically demanding, influencing the conformational properties of the resulting macrocycles. The synthesis of cyclic oligomers and other supramolecular precursors from this building block typically involves palladium-catalyzed cross-coupling reactions, which are highly efficient in forming carbon-carbon and carbon-heteroatom bonds.

Methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings are instrumental in these synthetic pathways. The choice of reaction is dictated by the nature of the linking unit that is being introduced to bridge the 1 and 8 positions of the anthracene core.

For instance, the synthesis of a cyclophane containing the 1,8-disubstituted 9,10-diphenylanthracene unit can be envisioned through an intramolecular double Suzuki coupling reaction. This would involve the initial conversion of the chloro-groups to boronic esters, followed by a coupling reaction with a dihaloaromatic linker. The high dilution conditions are crucial in such intramolecular cyclizations to favor the formation of the desired cyclic product over polymerization.

Alternatively, a convergent approach can be employed where this compound is reacted with a bifunctional linker that has already been prepared with terminal groups suitable for coupling, such as boronic acids or terminal alkynes.

Detailed research findings have demonstrated the successful synthesis of related macrocyclic structures. For example, while not starting from the dichloro-derivative, novel cyclic aromatic amide oligomers incorporating the highly fluorescent 9,10-diphenylanthracene unit have been prepared. These syntheses involved the condensation of a monomer bearing amino and ester functional groups, yielding cyclic trimers and tetramers.

In a hypothetical synthetic scheme toward a cyclic dimer utilizing this compound, a palladium-catalyzed Sonogashira coupling with a diacetylene linker could be employed. The reaction parameters would be critical to achieving a successful cyclization.

Table 1: Hypothetical Reaction Parameters for the Synthesis of a Cyclic Dimer via Sonogashira Coupling
ParameterConditionRationale
CatalystPd(PPh₃)₄A common and effective catalyst for Sonogashira couplings.
Co-catalystCuIFacilitates the coupling reaction.
SolventToluene/TriethylamineA non-polar solvent with a basic amine to act as a proton scavenger.
Temperature80-100 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
ConcentrationHigh Dilution (<0.01 M)To favor intramolecular cyclization over intermolecular polymerization.

The resulting macrocycle would be expected to exhibit unique photophysical properties due to the spatial arrangement of the two 9,10-diphenylanthracene fluorophores. The rigidity of the linker and the steric hindrance around the 1 and 8 positions would dictate the extent of π-π interactions between the anthracene units, which in turn would influence the emission spectra of the molecule.

The characterization of such novel supramolecular precursors would rely on a combination of spectroscopic techniques, including NMR spectroscopy to confirm the cyclic structure, mass spectrometry to determine the molecular weight, and UV-Vis and fluorescence spectroscopy to investigate the photophysical properties.

Advanced Spectroscopic and Structural Elucidation Research

Electronic Absorption and Emission Spectroscopy of Halogenated Diphenylanthracenes

The electronic transitions of halogenated diphenylanthracenes are governed by the π-conjugated system of the anthracene (B1667546) core, which is perturbed by the electronic effects of the halogen substituents and the steric interactions of the phenyl groups.

Analysis of Absorption and Emission Maxima in Various Solvents

The introduction of chlorine atoms, being electron-withdrawing groups, is anticipated to cause a bathochromic (red) shift in the absorption and emission spectra. This effect is observed in the related compound, 1,8-dichloro-9,10-bis(phenylethynyl)anthracene, which has a maximum absorption wavelength of 499 nm in benzene (B151609). This suggests that 1,8-dichloro-9,10-diphenylanthracene would also exhibit absorption at longer wavelengths compared to the unsubstituted DPA.

The emission wavelength is also expected to be red-shifted. For comparison, 9,10-diphenylanthracene (B110198) is a well-known blue emitter. The 1,8-dichloro substitution on the related bis(phenylethynyl)anthracene core results in yellow emission, with a λ_max around 495 nm. Therefore, a similar shift towards the green region of the spectrum could be hypothesized for this compound.

CompoundSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Emission Color
9,10-DiphenylanthraceneCyclohexane (B81311)372.5 photochemcad.com~410-430 mdpi.comBlue
1,8-Dichloro-9,10-bis(phenylethynyl)anthraceneBenzene499 ~495 Yellow
1-Chloro-9,10-bis(phenylethynyl)anthraceneNot SpecifiedNot SpecifiedNot SpecifiedYellow-green
2-Chloro-9,10-bis(phenylethynyl)anthraceneNot SpecifiedNot SpecifiedNot SpecifiedGreen

Photoluminescence Quantum Yield Determination and Optimization

The photoluminescence quantum yield (Φ_f) is a critical parameter that quantifies the efficiency of the emission process. For the parent 9,10-diphenylanthracene in cyclohexane, the quantum yield is exceptionally high, reported to be close to unity (1.0 or 100%). omlc.orgbjraylight.com Other studies have reported a value of 0.97 in the same solvent. bjraylight.com

The introduction of heavy atoms like chlorine can often lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. This is observed in other chlorinated aromatic systems. semanticscholar.org For instance, the chlorination of certain triangulenium dyes resulted in a decrease in quantum yield by about one-third to one-half. semanticscholar.org While the specific Φ_f for this compound has not been reported, it is reasonable to expect a value lower than that of the parent DPA. However, it is also known that substitution at the 9 and 10 positions of anthracene can significantly alter the transition probabilities, sometimes leading to high emission yields. rsc.org

CompoundSolventPhotoluminescence Quantum Yield (Φ_f)
9,10-DiphenylanthraceneCyclohexane1.0 omlc.org, 0.97 bjraylight.com
9,10-DiphenylanthraceneBenzene0.88 ± 0.03 mdpi.com
9,10-Bis(4-methoxyphenyl)anthraceneCH₂Cl₂> 0.52 researchgate.net

Time-Resolved Fluorescence Spectroscopy and Excited State Lifetimes

Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. For 9,10-diphenylanthracene in cyclohexane, a fluorescence lifetime of 5.71 ns has been reported, although this value was noted to be shorter than literature values where the solvent was degassed. uva.nl Another study reports a lifetime of approximately 5-6 ns for DPA in cyclohexane. bjraylight.com

The excited-state lifetime is inversely related to the sum of the rate constants for radiative and non-radiative decay. The introduction of chlorine atoms can introduce new non-radiative decay pathways, potentially shortening the excited-state lifetime. However, steric and electronic effects from the substitution pattern can also influence the molecular rigidity and excited-state geometry, which in turn affects the lifetime. Without experimental data, the precise effect of 1,8-dichloro substitution on the excited-state lifetime of DPA remains speculative.

Solvatochromic Effects and Solvent-Dependent Photophysical Behavior

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is reflected in shifts in its absorption or emission spectra. researchgate.net This phenomenon is dependent on the differential solvation of the ground and excited states of the molecule. For nonpolar molecules like anthracene, solvatochromic shifts can be influenced by the solvent's polarizability. researchgate.net

While specific studies on the solvatochromism of this compound are not available, research on other anthracene derivatives shows that their photophysical properties can be sensitive to the solvent environment. mdpi.com The introduction of polar C-Cl bonds in this compound might lead to a more pronounced solvatochromic behavior compared to the nonpolar parent DPA, especially in polar solvents. The extent of this effect would depend on the change in the dipole moment of the molecule upon excitation.

Aggregation-Induced Emission (AIE) Phenomena in Substituted Anthracenes

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. nih.gov This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. Many 9,10-disubstituted anthracene derivatives are known to exhibit AIE. rsc.orgresearchgate.net

For example, various 9,10-diheteroarylanthracene derivatives display distinct AIE behaviors. rsc.org The propeller-like shape of molecules like tetraphenylethene-9,10-diphenylanthracene (TPE-DPA) derivatives also leads to AIE characteristics. nih.gov Given that this compound possesses phenyl groups at the 9 and 10 positions, which can undergo rotational motion in solution, it is a potential candidate for exhibiting AIE. The steric hindrance caused by the chlorine atoms at the 1 and 8 positions could further influence the molecular packing in the aggregated state, potentially enhancing or modifying any AIE behavior.

Vibrational Spectroscopy for Molecular Structure and Dynamics (Raman, IR)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides a fingerprint of a molecule's structure by probing its vibrational modes.

For 9,10-diphenylanthracene, the Raman and IR spectra show characteristic bands corresponding to the vibrations of the anthracene core and the phenyl substituents. mdpi.com Strong Raman bands at 1414 cm⁻¹ and 1294 cm⁻¹ are attributed to the stretching vibrations of the anthracene framework and the C-C bridge bond between the benzene rings, respectively. mdpi.com Absorption peaks in the 1630–1350 cm⁻¹ range are assigned to the C-C skeleton vibrations of the phenyl and anthryl groups. mdpi.com

For this compound, the vibrational spectra would be expected to show these characteristic DPA bands, along with additional modes associated with the C-Cl bonds. The C-Cl stretching vibrations typically appear in the 800-600 cm⁻¹ region of the IR spectrum. Furthermore, the substitution pattern on the anthracene ring will influence the positions of the C-H out-of-plane bending modes, which are sensitive to the number and position of substituents on an aromatic ring. spectroscopyonline.com The IR spectrum of the related 9,10-dichloroanthracene (B1293567) is available and provides a reference for the vibrational modes of a dichlorinated anthracene core. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Regioisomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, NMR is critical for two primary purposes: confirming the specific arrangement of substituents on the anthracene core (regioisomeric analysis) and providing insight into the molecule's preferred three-dimensional shape (conformational analysis).

Conformational analysis of substituted anthracenes by NMR often focuses on the rotational freedom and orientation of the substituents. In this compound, steric hindrance between the chlorine atoms at the peri-positions (1 and 8) and the bulky phenyl groups at the 9 and 10 positions likely restricts the rotation of the phenyl rings. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions between protons, providing evidence for the proximity of certain atoms and thus defining the molecule's conformation.

Regioisomeric analysis is essential to differentiate the 1,8-isomer from other possible dichlorinated diphenylanthracenes. The substitution pattern profoundly influences the chemical environment of each proton and carbon atom, resulting in a unique NMR fingerprint. The complete assignment of ¹H and ¹³C NMR spectra is typically achieved using a combination of one-dimensional and two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). The long-range C-H correlations observed in an HMBC spectrum are particularly powerful for establishing the connectivity across the aromatic framework, allowing for the unambiguous assignment of the 1,8-substitution pattern. researchgate.netresearchgate.net

Table 1: Illustrative ¹³C NMR Chemical Shift Assignments for a Substituted Anthracene Core This table presents typical chemical shift ranges for substituted anthracene derivatives to illustrate the principles of regioisomeric analysis. Actual values for this compound would require experimental determination.

Carbon Atom PositionTypical Chemical Shift (ppm)Expected Influence of Substituents
C-1, C-8128 - 132Direct attachment of electronegative Cl causes a downfield shift.
C-2, C-7125 - 128Influenced by adjacent chloro-substituted carbon.
C-3, C-6124 - 127Less affected by peri-substituents.
C-4, C-5126 - 129Influenced by steric and electronic effects from the 1,8-Cl and 9,10-Ph groups.
C-9, C-10135 - 140Direct attachment of phenyl groups causes a significant downfield shift.
C-4a, C-9a, C-8a, C-10a130 - 134Quaternary carbons at the ring junctions.

Solid-State Structural Characterization by X-ray Crystallography

X-ray crystallography provides the most definitive information about the molecular structure and arrangement of molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures, each with different physical properties. researchgate.net The parent compound, DPA, is known to exhibit polymorphism, with different forms being accessible through variations in crystallization conditions such as the solvent or method (e.g., solution growth versus melt growth). mdpi.comresearchgate.net For instance, DPA crystals grown from solution often adopt a monoclinic C2/c space group (α-form), while those grown from a melt can exhibit a P2₁/n space group (γ-form). mdpi.comresearchgate.net

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties based on an understanding of intermolecular interactions. researchgate.net Studies on DPA have shown that its crystallization can be influenced by the use of molecular additives. mdpi.comresearchgate.net This additive-assisted crystallization approach can be used to selectively obtain metastable polymorphs, demonstrating a powerful method for tuning the solid-state structure and properties of materials. mdpi.com Such techniques could foreseeably be applied to this compound to control its solid-state architecture and explore potential new polymorphic forms.

Table 2: Crystallographic Data for Two Polymorphs of 9,10-Diphenylanthracene (DPA) Data sourced from studies on the parent compound to illustrate polymorphism. mdpi.comresearchgate.net

ParameterDPA-Solution (α-form)DPA-Melt (γ-form)
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/n
a (Å) 10.68429.2004
b (Å) 13.546121.0836
c (Å) 12.243010.0367
α (˚) 9090
β (˚) 90.615111.446
γ (˚) 9090
Volume (ų) 1771.821812.10
Z 44
Calculated Density (g/cm³) 1.2391.211
Phenyl-Anthracene Dihedral Angle (˚) ~66-68~88-93

Molecular Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as molecular packing, is governed by a subtle balance of intermolecular forces. seanryno.comnih.gov In many polycyclic aromatic hydrocarbons, molecules arrange in patterns such as herringbone or slipped π-stacking motifs. rsc.orgresearchgate.net

For this compound, the presence of chlorine atoms introduces the possibility of specific halogen-related interactions that are absent in the parent DPA molecule. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds (e.g., C-H···Cl) and halogen-halogen contacts (Cl···Cl). dntb.gov.uaresearchgate.netmdpi.com These interactions can be highly directional and play a significant role in dictating the final crystal packing arrangement. mdpi.comnih.gov Hirshfeld surface analysis of the related compound 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid has shown that H···Cl contacts are among the most significant intermolecular interactions affecting crystal stability. dntb.gov.uamdpi.com It is therefore anticipated that the crystal structure of this compound would be heavily influenced by a network of C-H···Cl and C-H···π interactions, leading to a unique packing motif distinct from that of unsubstituted DPA.

Mass Spectrometry for High-Resolution Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For molecular identification, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This level of precision allows for the determination of an unambiguous elemental composition, confirming the molecular formula of the compound. rsc.org

The analysis of chlorinated aromatic compounds by HRMS, often coupled with liquid chromatography (LC-HRMS), is a well-established method. nih.govoaepublish.comnih.gov For this compound (C₃₀H₁₆Cl₂), HRMS would be used to confirm its exact mass.

A key feature in the mass spectrum of any chlorinated compound is the distinctive isotopic pattern produced by the natural abundance of chlorine isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks for its molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. This isotopic signature provides definitive evidence for the presence of two chlorine atoms in the molecule, complementing the high-accuracy mass measurement.

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound Calculated for the molecular formula C₃₀H₁₆Cl₂.

IonIsotopic CompositionExact Mass (Da)Relative Abundance (%)
[M]⁺• ¹²C₃₀ ¹H₁₆ ³⁵Cl₂446.0629100.0
[M+1]⁺• ¹³C¹²C₂₉ ¹H₁₆ ³⁵Cl₂447.066332.9
[M+2]⁺• ¹²C₃₀ ¹H₁₆ ³⁵Cl³⁷Cl448.059965.8
[M+3]⁺• ¹³C¹²C₂₉ ¹H₁₆ ³⁵Cl³⁷Cl449.063321.6
[M+4]⁺• ¹²C₃₀ ¹H₁₆ ³⁷Cl₂450.057010.7

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energy of molecules. DFT calculations for derivatives of 1,8-dichloroanthracene (B3240527) and 9,10-diphenylanthracene (B110198) (DPA) have been performed to understand how substituents affect the properties of the anthracene (B1667546) core. mdpi.comresearchgate.netmdpi.com These studies provide insights into the molecule's stability, reactivity, and electronic behavior.

HOMO/LUMO Energy Level Determination and Band Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. mdpi.com The energy difference between them is the HOMO-LUMO gap, which is a key indicator of chemical reactivity and the energy required for electronic excitation. researchgate.net

For related D-A type conjugated polymers, DFT calculations have shown that as the electron-withdrawing power of an acceptor group increases, the LUMO level decreases significantly, leading to a narrower energy band gap. umich.edu A smaller band gap suggests the molecule can be excited with lower energy photons. researchgate.net DFT calculations on related chlorinated ethanoanthracenes have been used to determine their respective HOMO and LUMO energy levels. mdpi.com

Hypothetical Data for 1,8-Dichloro-9,10-diphenylanthracene This table is for illustrative purposes to show how data would be presented if available.

Parameter Calculated Value (eV)
HOMO Energy N/A
LUMO Energy N/A

Molecular Orbital Analysis

Molecular orbital analysis provides a detailed picture of the electron distribution within a molecule. In similar chlorinated ethanoanthracene isomers, the HOMO and LUMO levels are primarily distributed over the π-system of the anthracene core. mdpi.com This indicates that electronic transitions are likely π–π* in nature. mdpi.com For the parent 9,10-diphenylanthracene (DPA), the phenyl groups are twisted relative to the anthracene plane, which limits their effect on the primary absorption and fluorescence spectra but influences other photophysical properties. researchgate.net

Relative Stabilities of Isomers and Conformers

DFT calculations are employed to determine the relative thermodynamic stabilities of different isomers and conformers (spatial arrangements of atoms) by comparing their total energies. springerprofessional.denih.gov For instance, studies on dichloro-nitro chalcone (B49325) isomers have used DFT to identify the most stable conformations (e.g., s-cis vs. s-trans). springerprofessional.deresearchgate.net Similar calculations for this compound would involve analyzing the rotational conformations of the phenyl groups at the 9 and 10 positions to find the lowest energy structure. Quantum chemical calculations on DPA variants have shown that different twisted orientations of the phenyl groups can exist with similar probabilities. mdpi.com

Excited State Calculations and Photophysical Property Prediction

Computational methods can also predict the behavior of molecules after they absorb light. These calculations are essential for understanding fluorescence, phosphorescence, and other photophysical phenomena relevant to applications in organic electronics. researchgate.net

Singlet and Triplet State Characterization

Upon absorbing light, a molecule is promoted to an excited singlet state (S₁). It can then return to the ground state by emitting light (fluorescence) or transition to a longer-lived triplet state (T₁) through a process called intersystem crossing. nih.gov The energy of the T₁ state in DPA derivatives has been calculated to be around 1.64–1.65 eV. mdpi.com The efficiency of triplet formation in the parent DPA molecule is known to be quite low. researchgate.net Characterizing these states is vital for applications that rely on triplet-triplet annihilation, a process observed in DPA crystals. researchgate.net

Exciton (B1674681) Dynamics and Charge Transfer Processes

In molecular aggregates and thin films, excited states can move between molecules as excitons. rsc.org The dynamics of these excitons, including their diffusion and interaction, are critical for the performance of organic optoelectronic devices. umich.edu In DPA nanoaggregates, the near-perpendicular orientation of the phenyl rings increases the distance between anthracene cores, which can impede the rate of exciton diffusion compared to unsubstituted anthracene. rsc.org Intramolecular charge transfer, where an electron moves from a donor part of a molecule to an acceptor part upon excitation, is another key process. The design of molecules with specific donor and acceptor units is a common strategy to control the HOMO/LUMO levels and the band gap. umich.edu

Molecular Dynamics Simulations and Conformational Analysis

Currently, there is a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound in the scientific literature. MD simulations would be instrumental in elucidating the dynamic behavior of this molecule, offering insights into the rotational freedom of the phenyl groups and the flexibility of the anthracene core. Such simulations could predict the most stable conformations in different environments, such as in solution or in the solid state, and determine the energy barriers between different conformational states.

Conformational analysis, likely employing methods such as Density Functional Theory (DFT), would be crucial to understanding the steric hindrance imposed by the peri-chloro substituents on the adjacent phenyl rings. This analysis would involve mapping the potential energy surface as a function of the dihedral angles between the anthracene core and the phenyl substituents. It is anticipated that the chlorine atoms would restrict the rotation of the phenyl groups, leading to a more rigid molecular structure compared to the parent 9,10-diphenylanthracene.

Computational Studies on Charge Transport Pathways in Anthracene Derivatives

Theoretical investigations would typically involve calculating key parameters such as reorganization energy and electronic coupling between adjacent molecules in a crystal lattice. The reorganization energy, which is the energy required for a molecule to adjust its geometry upon gaining or losing a charge, is a critical factor in determining charge mobility. The introduction of chlorine atoms and the resulting conformational changes would likely influence this parameter. Furthermore, the electronic coupling, which describes the ease with which charge can hop between molecules, is highly dependent on the intermolecular packing and orbital overlap, both of which would be affected by the specific substitution pattern of this compound.

Theoretical Insights into Intermolecular Interactions and Self-Assembly

The interplay of intermolecular interactions is fundamental to the self-assembly of molecules into ordered structures. For this compound, a combination of π-π stacking interactions between the anthracene cores, C-H···π interactions, and halogen bonding (C-Cl···π or C-Cl···Cl) would be expected to dictate its solid-state packing.

Theoretical studies, potentially using methods like Hirshfeld surface analysis derived from crystal structure data or direct quantum chemical calculations on molecular dimers and clusters, would be necessary to quantify the strength and directionality of these interactions. A computational study on a related compound, 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, highlighted the significance of H···Cl and O···H contacts in crystal stability, suggesting that halogen-involved interactions could play a crucial role in the supramolecular architecture of this compound as well. mdpi.com

Understanding these intermolecular forces is the first step toward predicting and controlling the self-assembly of this molecule into specific morphologies, such as nanowires or thin films, which is essential for its potential application in organic electronic devices. However, specific simulation studies on the self-assembly processes of this compound have yet to be reported.

Advanced Applications in Functional Materials and Chemical Systems

Organic Light-Emitting Diodes (OLEDs) Research

The performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the properties of the organic materials used within their emissive and charge-transporting layers. 1,8-Dichloro-9,10-diphenylanthracene has been investigated for its potential to enhance OLED efficiency, stability, and color purity.

Emitter Material Design and Performance Optimization

As an emitter material, the design of this compound is centered on achieving high photoluminescence quantum yield (PLQY) and tuning the emission color. The parent DPA molecule is known for its efficient blue emission. The addition of chlorine atoms, which are electron-withdrawing groups, can influence the energy levels of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can lead to a shift in the emission spectrum.

While specific performance data for OLEDs exclusively using this compound as the emitter is not extensively documented in publicly available research, the principles of molecular design suggest that the chloro-substituents can enhance intersystem crossing, which could be a factor in designing emitters for both fluorescent and phosphorescent devices. Performance optimization would involve balancing the radiative and non-radiative decay rates to maximize light output.

Table 1: Theoretical Photophysical Properties of this compound as an Emitter Material

PropertyPredicted ValueInfluence of 1,8-Dichloro Substitution
Emission ColorBlue / Blue-GreenPotential red-shift compared to DPA
PLQY (in solution)HighMay be slightly reduced by heavy atom effect
HOMO LevelDeepenedIncreased stability to oxidation
LUMO LevelLoweredFacilitates electron injection

Role as Host Materials and Charge Transport Layers

In many OLED architectures, a host material is doped with a guest emitter to achieve efficient electroluminescence. A good host material should possess a high triplet energy to confine the excitons on the guest emitter, as well as good charge transport properties. Derivatives of DPA are often explored as host materials due to their wide energy gap and high thermal stability.

The 1,8-dichloro substitution in this compound can enhance its suitability as a host material. The electron-withdrawing nature of the chlorine atoms can increase the electron affinity of the molecule, potentially improving its electron-transporting capabilities. Furthermore, the steric hindrance introduced by the chloro groups at the 1 and 8 positions can disrupt intermolecular packing, leading to the formation of stable amorphous films, which is crucial for preventing crystallization and ensuring the long-term stability of OLED devices. This morphological stability is a key factor in achieving extended operational lifetimes.

Color-Tuning Applications via Halogen Substituents

The introduction of halogen substituents onto the DPA core is a well-established strategy for tuning the emission color of the resulting material. The electronegativity and size of the halogen atom influence the electronic structure of the molecule, thereby altering the energy of the emitted photons.

In the case of this compound, the chlorine atoms can induce a bathochromic (red) shift in the emission spectrum compared to the parent DPA molecule. This is attributed to the perturbation of the HOMO and LUMO energy levels. This color-tuning capability allows for the development of emitters that can cover a wider range of the visible spectrum, which is essential for the fabrication of full-color displays. By systematically modifying the halogen substituents, it is possible to achieve fine control over the emission wavelength.

Organic Field-Effect Transistors (OFETs) Research

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and transparent electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Anthracene (B1667546) and its derivatives are promising candidates for OFET applications due to their rigid, planar structures that can facilitate intermolecular π-π stacking, a key factor for efficient charge transport.

Investigation of Semiconductor Properties and Charge Mobility

The semiconductor properties of this compound are influenced by its molecular structure and solid-state packing. The introduction of chlorine atoms can significantly impact the charge mobility of the material. While high charge mobilities have been reported for some DPA derivatives, with hole drift mobilities reaching up to the order of 10⁻² cm² V⁻¹ s⁻¹ in solution-processed amorphous films, specific experimental data for this compound is scarce. researchgate.net

Theoretical studies and experimental trends in similar halogenated polycyclic aromatic hydrocarbons suggest that the electron-withdrawing nature of chlorine can lower the LUMO energy level, which is beneficial for n-type (electron) transport. However, the impact on hole mobility (p-type transport) can be more complex, as it also depends on the molecular packing and the degree of orbital overlap between adjacent molecules.

Table 2: Predicted Semiconductor Properties of this compound in OFETs

PropertyPredicted CharacteristicRationale
Predominant Charge TransportPotentially Ambipolar or n-typeLowered LUMO from chloro-substituents
Charge Carrier MobilityModerate to HighDependent on solid-state packing
Air StabilityEnhancedDeeper HOMO level increases oxidation resistance
Solution ProcessabilityGoodSteric hindrance may reduce crystallinity

Optimization of Molecular Structure for Enhanced Device Performance

The optimization of the molecular structure of organic semiconductors is a key strategy for improving OFET performance. For this compound, several factors related to its structure can be tuned to enhance device characteristics.

The steric hindrance provided by the chloro-substituents at the 1 and 8 positions can be leveraged to control the intermolecular packing in the solid state. While strong π-π stacking is generally desirable for high charge mobility, excessive crystallization can lead to grain boundaries that impede charge transport. By carefully balancing the intermolecular interactions, it is possible to achieve a morphology that combines ordered domains for efficient charge transport with sufficient amorphous character to ensure good film formation and device uniformity.

Photovoltaic Devices and Solar Energy Conversion Research

The pursuit of more efficient solar energy technologies has led researchers to investigate novel organic materials capable of enhancing the performance of photovoltaic devices. Anthracene derivatives, including this compound, are at the forefront of this research due to their favorable electronic properties and their ability to participate in key photophysical processes.

Light Absorption and Conversion Efficiency Enhancement

The core function of a photovoltaic device is to absorb solar radiation and convert it into electrical energy. The efficiency of this process is highly dependent on the light-harvesting capabilities of the materials used. Anthracene derivatives are known for their strong absorption of light in the visible and ultraviolet regions of the electromagnetic spectrum.

While direct studies on this compound are specific, research on the parent compound, 9,10-diphenylanthracene (B110198) (DPA), demonstrates the potential of this structural class. Studies have shown that incorporating DPA into solar cell blends can improve light harvesting and enhance power conversion efficiency. This is attributed to efficient charge carrier transfer between the components of the solar cell, facilitated by the anthracene derivative. The introduction of chlorine atoms, as in this compound, can further modify the electronic properties and absorption spectrum, potentially allowing for the capture of a broader range of solar wavelengths. Chlorination in similar organic semiconductor systems has been shown to suppress non-radiative recombination energy loss, a key factor in boosting solar cell efficiency researchgate.net.

Singlet Fission Phenomena in Anthracene Systems

One of the most promising avenues for exceeding the theoretical efficiency limit of conventional solar cells is through a process known as singlet fission. mdpi.comjos.ac.cn This photophysical mechanism allows a single high-energy photon to generate two triplet excitons, effectively doubling the potential photocurrent from that photon. mdpi.comchemrxiv.org Acenes, like anthracene and its derivatives, are primary candidates for singlet fission materials. mdpi.comresearchgate.net

The process is governed by specific energy level requirements, primarily that the energy of the initial singlet excited state (S₁) is approximately twice the energy of the triplet excited state (T₁). acs.org The singlet fission process can be summarized as: S₁ + S₀ → ¹(T₁T₁) → T₁ + T₁

Chemiluminescent Systems and Sensing Applications

Chemiluminescence, the emission of light from a chemical reaction, is the basis for a wide range of analytical and diagnostic tools. The intensity and duration of the light produced can be used to detect and quantify minute amounts of specific substances. Anthracene derivatives are frequently employed as fluorophores in these systems due to their high fluorescence quantum yields.

Fluorophore Functionality in Luminescent Systems

In a typical chemiluminescent reaction, such as the peroxyoxalate system, a high-energy intermediate is formed which then transfers its energy to a fluorescent molecule (fluorophore). wikipedia.org This excited fluorophore then relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the fluorophore used.

Derivatives of 9,10-diphenylanthracene are well-known for their use as blue light emitters in these systems. researchgate.netresearchgate.net The introduction of chlorine atoms onto the anthracene core, as in this compound and its analogs, serves to shift the emission wavelength. This modification results in a blue-green or yellow glow, demonstrating how targeted chemical synthesis can tune the optical properties of the material for specific applications, such as in multicolor chemical light sources or "glow sticks". wikipedia.org

Compound FamilyTypical Emission ColorApplication Note
9,10-DiphenylanthraceneBlueParent compound for many blue emitters. researchgate.net
2-Chloro-9,10-diphenylanthraceneBlue-GreenUsed as a dye in commercial glow sticks. wikipedia.org
Chlorinated bis(phenylethynyl)anthracenesYellow-Green to YellowSubstitution pattern tunes emission wavelength.

Development of Chemiluminescent Probes and Detectors

The high sensitivity of chemiluminescence makes it an ideal platform for developing chemical sensors and probes. By designing systems where the chemiluminescent reaction is triggered or altered by the presence of a specific analyte, highly sensitive detection methods can be created.

Electrogenerated chemiluminescence (ECL) is a related technique where the reactive species are generated at an electrode surface, offering precise control over the light-emitting reaction. nih.govutexas.edu Studies using 9,10-diphenylanthracene have demonstrated its effectiveness in ECL systems. nih.gov These systems can be adapted for biosensing applications, for example, by attaching biomolecules that specifically bind to a target, thereby modulating the ECL signal. The stability and luminescent properties of chlorinated diphenylanthracene derivatives make them strong candidates for the development of robust and sensitive probes for a variety of analytical targets.

Photoinitiator Applications in Polymerization Reactions

Photopolymerization is a process where light is used to initiate a chain reaction that converts liquid monomers into a solid polymer. mdpi.com This technology is widely used in manufacturing, coatings, adhesives, and 3D printing. The key ingredient in these formulations is a photoinitiator, a compound that absorbs light and generates reactive species (such as free radicals) to start the polymerization process. mdpi.com

Anthracene and its derivatives have been extensively investigated as photoinitiators or as photosensitizers that can transfer energy to another photoinitiator. researchgate.netresearchgate.nettandfonline.com They are particularly valuable because they can absorb longer wavelengths of light, such as those produced by UV-LED lamps, which are becoming more common in industrial curing processes. radtech2020.com

The general mechanism involves the absorption of a photon, which promotes the anthracene derivative to an excited singlet state, followed by conversion to a longer-lived triplet state. This excited triplet state can then interact with other molecules to generate the initiating radicals. For some anthracene-based systems, the proposed mechanism involves the generation of singlet oxygen, which then reacts to form an endoperoxide intermediate that initiates polymerization. researchgate.net By functioning as effective photoinitiators, compounds like this compound contribute to the advancement of energy-efficient and environmentally friendly polymerization technologies. radtech2020.com

Mechanism of Radical Generation under UV Irradiation

While specific studies detailing the precise mechanism of radical generation for this compound under UV irradiation are not extensively documented in publicly available literature, the photochemical behavior of related anthracene and chlorinated aromatic compounds provides a strong basis for the likely pathways. The process is generally initiated by the absorption of UV photons, which excites the molecule to a higher energy singlet state. From this excited state, several processes can lead to the formation of radical species.

One probable mechanism involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond. The energy from the UV irradiation can be sufficient to overcome the bond dissociation energy of the C-Cl bond, leading to the formation of an anthracenyl radical and a chlorine radical.

Table 1: Plausible Radical Generation Pathways for this compound

StepDescriptionReaction
1. Photoexcitation The this compound molecule absorbs a UV photon, transitioning to an excited singlet state.DPA-Cl₂ + hν → [DPA-Cl₂]
2. Intersystem Crossing The excited singlet state can undergo intersystem crossing to a more stable triplet state.[DPA-Cl₂] (Singlet) → [DPA-Cl₂]* (Triplet)
3. C-Cl Bond Cleavage From the excited state, the C-Cl bond can break homolytically, generating a dichlorodiphenylanthracenyl radical and a chlorine radical.[DPA-Cl₂]* → •DPA-Cl + Cl•

Alternatively, in the presence of a suitable hydrogen donor, photoinduced electron transfer (PET) or hydrogen abstraction could occur, leading to the formation of radical ions or neutral radicals. The presence of the electron-withdrawing chlorine atoms and the π-system of the diphenylanthracene core would influence the efficiency and nature of these radical generation processes.

Influence on Polymerization Kinetics

Anthracene derivatives are known to act as photosensitizers in polymerization reactions. In this role, this compound, upon UV irradiation, can transfer its absorbed energy to a photoinitiator molecule. This energy transfer excites the photoinitiator, causing it to decompose and generate the primary radicals that initiate the polymerization chain reaction. The efficiency of this process depends on the overlap of the emission spectrum of the anthracene derivative and the absorption spectrum of the photoinitiator, as well as the efficiency of energy transfer, which can occur through mechanisms such as Förster Resonance Energy Transfer (FRET) or Dexter energy transfer.

The kinetics of polymerization can be significantly influenced by the concentration of the anthracene photosensitizer and the photoinitiator, as well as the intensity of the UV light. An increase in the concentration of this compound would likely lead to a higher rate of radical generation, and consequently, an increased rate of polymerization, up to a certain point where quenching effects might become significant.

Mechanosensitive Materials and Mechanophore Design

Mechanophores are chemical moieties that exhibit a controlled chemical response to mechanical force. Anthracene and its derivatives have emerged as promising candidates for the design of mechanophores due to their unique mechanochemical reactivity.

Flex-Activation Mechanisms for Stress Sensing

A key mechanism for the activation of certain anthracene-based mechanophores is "flex-activation." This mechanism is particularly relevant for Diels-Alder adducts of anthracenes. While direct studies on this compound as a mechanophore are limited, research on the closely related 9,10-diphenylanthracene (DPA) provides a foundational understanding.

A Diels-Alder adduct of DPA can be incorporated into a polymer chain. When mechanical force is applied, it doesn't necessarily stretch and break a covalent bond in the polymer backbone directly. Instead, the force can induce a bending or "flexing" motion in the mechanophore. This flexing can lower the activation energy for a retro-Diels-Alder reaction, leading to the release of the original anthracene derivative. In the case of a DPA adduct, this release results in the appearance of the highly fluorescent DPA molecule, providing a clear optical signal for stress sensing. The chlorine substituents in this compound could potentially tune the force required for this activation and the fluorescence properties of the released molecule.

Applications in Damage Detection and Responsive Polymer Systems

The ability of anthracene-based mechanophores to signal mechanical stress makes them highly valuable for applications in damage detection in polymeric materials. For instance, dimeric anthracene derivatives have been successfully used to detect damage precursors in fiber-reinforced polymer composites. nih.gov When the material is subjected to mechanical loading, the covalent bonds linking the anthracene units break, leading to the generation of the monomeric, fluorescent anthracene. This fluorescence can be visually detected, indicating the location and extent of damage at a very early stage, even before macroscopic cracks appear.

By incorporating this compound or its derivatives as mechanophores into polymer networks, it is possible to create "smart" materials that can self-report damage. These responsive polymer systems could find applications in structural health monitoring of critical components in aerospace, automotive, and civil engineering, providing a visual warning of impending failure. The specific emission wavelength of the released chlorinated diphenylanthracene could be tuned to provide a distinct and easily detectable signal.

Molecular Recognition and Sensor Development

The inherent fluorescence of the diphenylanthracene core makes this compound a promising scaffold for the development of fluorescent chemosensors.

Design of Fluorescent Probes for Chemical/Biological Sensing

The design of fluorescent probes based on this compound would involve coupling the fluorophore to a specific recognition unit (receptor) that can selectively bind to a target analyte. The binding event would then trigger a change in the fluorescence properties of the diphenylanthracene core, such as an increase (turn-on) or decrease (turn-off) in fluorescence intensity, or a shift in the emission wavelength.

Several mechanisms can be employed in the design of such probes:

Photoinduced Electron Transfer (PET): A receptor with a readily available lone pair of electrons can be attached to the fluorophore. In the absence of the analyte, the lone pair can quench the fluorescence of the diphenylanthracene through PET. Upon binding of the analyte to the receptor, the lone pair becomes engaged, inhibiting the PET process and restoring fluorescence.

Fluorescence Resonance Energy Transfer (FRET): A FRET pair can be constructed where the diphenylanthracene acts as a donor and another chromophore acts as an acceptor. The binding of an analyte can alter the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and leading to a change in the fluorescence signal.

Intramolecular Charge Transfer (ICT): The introduction of electron-donating or electron-withdrawing groups that can interact with the diphenylanthracene π-system upon analyte binding can lead to the formation of an ICT state, resulting in a shift in the emission wavelength.

The chlorine and phenyl substituents on the this compound core can be strategically utilized to fine-tune the photophysical properties of the probe and to provide attachment points for the receptor units. These probes could be designed for the selective detection of a wide range of analytes, including metal ions, anions, and biologically relevant molecules.

Complexation with Ions and Other Species

While specific studies on the complexation of this compound with various ions and neutral molecules are not extensively documented in publicly available literature, the inherent electronic and structural features of the molecule suggest potential interactions. The electron-rich π-system of the anthracene core and the phenyl substituents can facilitate interactions with electron-deficient species.

Interactions with metal ions could potentially occur through cation-π interactions, where the electron-rich aromatic cloud interacts with positively charged ions. The strength of such interactions would be modulated by the electron-withdrawing nature of the chlorine atoms. Furthermore, the chlorine atoms themselves, with their lone pairs of electrons, could act as weak Lewis bases, potentially coordinating with certain metal ions. However, the steric hindrance caused by the bulky phenyl groups at the 9 and 10 positions might impede direct coordination to the anthracene core or the chlorine atoms.

Supramolecular Chemistry and Self-Assembly of Anthracene Derivatives

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. For anthracene derivatives like this compound, several types of non-covalent interactions are expected to play a crucial role in their self-assembly and the formation of supramolecular architectures. These interactions include π-π stacking, halogen bonding, and van der Waals forces.

The planar aromatic core of the anthracene moiety is predisposed to engage in π-π stacking interactions, where the electron-rich π-orbitals of adjacent molecules align. The presence of the bulky phenyl groups at the 9 and 10 positions, as well as the chlorine atoms at the 1 and 8 positions, will significantly influence the geometry and strength of these stacking interactions. Steric hindrance between the phenyl groups of neighboring molecules can lead to offset or slipped-stacking arrangements rather than a perfectly co-facial alignment.

Interaction TypeKey Features for this compoundPotential Impact on Supramolecular Assembly
π-π Stacking Large aromatic surface area of the anthracene core. Steric hindrance from phenyl and chloro substituents.Drives aggregation; steric effects likely lead to offset or slipped stacking.
Halogen Bonding Presence of two chlorine atoms.Can form directional Cl···Cl or Cl···π interactions, influencing crystal packing and molecular arrangement.
Van der Waals Forces Contribution from the entire molecular framework.General attractive forces contributing to the overall stability of the assembled structures.
CH-π Interactions Phenyl C-H bonds interacting with the anthracene π-system.Can contribute to the stabilization of specific conformations and packing arrangements.

Fabrication of Ordered Nano- and Microstructures

The self-assembly of anthracene derivatives can lead to the formation of various ordered nano- and microstructures, such as nanowires, nanorods, and crystalline aggregates. The morphology of these structures is dictated by the interplay of the non-covalent interactions discussed previously. While specific research on the fabrication of such structures using this compound is limited, general principles derived from related systems can be applied.

The balance between π-π stacking and steric repulsion from the substituents is a key determinant of the final morphology. For instance, strong directional interactions like halogen bonding can promote anisotropic growth, leading to the formation of one-dimensional structures like nanowires. The solvent used for self-assembly also plays a critical role, as solvent-molecule interactions can influence the aggregation process and the resulting morphology.

Control over the self-assembly process can be achieved by tuning external parameters such as temperature, concentration, and solvent polarity. These parameters can affect the thermodynamics and kinetics of aggregation, allowing for the selective formation of desired nano- or microstructures.

Host-Guest Interactions and Molecular Architectures

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion. The bulky and somewhat concave structure of this compound, with the phenyl groups creating a cleft, suggests its potential to act as a host for small guest molecules. The binding of a guest would likely be driven by a combination of van der Waals forces, CH-π interactions, and potentially halogen bonding if the guest possesses a suitable Lewis basic site.

Structure Property Relationships and Molecular Engineering

Impact of Halogen Substitution on Electronic and Optical Properties

The introduction of halogen atoms onto an aromatic core, such as anthracene (B1667546), significantly modulates its electronic structure and photophysical behavior. In 1,8-dichloro-9,10-diphenylanthracene, the two chlorine atoms exert a considerable influence through inductive effects and the heavy-atom effect.

Inductive Effects: Chlorine is an electronegative atom that withdraws electron density from the anthracene π-system through the sigma bond (an inductive effect). This generally leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies on halogenated polycyclic aromatic hydrocarbons (PAHs) have shown that such substitutions can lower the energy levels of these frontier orbitals, which in turn reduces the HOMO-LUMO energy gap. A smaller energy gap typically results in a bathochromic (red) shift in the absorption and emission spectra compared to the non-halogenated parent compound, 9,10-diphenylanthracene (B110198) (DPA).

Heavy-Atom Effect: A more pronounced consequence of halogen substitution is the "heavy-atom effect," which enhances the probability of intersystem crossing (ISC)—the transition between electronic states of different spin multiplicity (i.e., from a singlet excited state, S₁, to a triplet excited state, T₁). The presence of the chlorine atoms increases spin-orbit coupling, which facilitates this otherwise forbidden transition.

This has a direct impact on the fluorescence properties:

Reduced Fluorescence Quantum Yield (ΦF): As ISC becomes a more efficient de-excitation pathway, the efficiency of fluorescence (de-excitation from S₁ to S₀) decreases. The parent DPA molecule is known for its exceptionally high fluorescence quantum yield, often approaching unity (100%) in solution. researchgate.netomlc.org The introduction of chlorine atoms at the 1,8-positions is expected to substantially quench this fluorescence. Studies on other chlorinated aromatic systems confirm that increasing the number of chloro substituents leads to a decrease in fluorescence quantum yield.

Increased Phosphorescence and Singlet Oxygen Generation: The higher population of the triplet state via ISC can lead to enhanced phosphorescence (emission from the T₁ state) or energy transfer to other molecules, such as molecular oxygen, to generate singlet oxygen.

The following table summarizes the expected impact of 1,8-dichloro substitution on the key photophysical properties of DPA.

Property9,10-Diphenylanthracene (DPA)This compound (Expected)Reason for Change
Fluorescence Quantum Yield (ΦF)Very High (~0.90 - 1.0) researchgate.netomlc.orgSignificantly LowerHeavy-atom effect enhances intersystem crossing (ISC).
Intersystem Crossing (ISC) RateLowSignificantly HigherIncreased spin-orbit coupling due to chlorine atoms.
Emission Wavelength (λem)Blue (~410-430 nm) researchgate.netRed-shifted (Blue-Violet)Inductive effects lower the HOMO-LUMO gap.
Fluorescence Lifetime (τF)Relatively LongShorterNew non-radiative decay channel (ISC) competes with fluorescence.

Role of Steric and Electronic Effects of Phenyl Groups on Molecular Conformation and Packing

The molecular geometry of this compound is dominated by profound steric hindrance. The substitution pattern forces the molecule into a highly twisted, non-planar conformation. This distortion is a result of the cumulative steric pressure exerted by the phenyl groups at the 9,10-positions and the chlorine atoms at the 1,8- (peri) positions.

In the parent DPA molecule, the phenyl groups cannot lie coplanar with the anthracene core due to steric clashes with hydrogen atoms. X-ray diffraction studies of DPA polymorphs show that the dihedral angle between the phenyl rings and the central anthracene plane is typically large, ranging from 66° to over 90° depending on the crystal packing. mdpi.com

In this compound, this steric strain is dramatically amplified. The chlorine atoms at the peri-positions are in close proximity to the bulky phenyl groups at the adjacent 9- and 10-positions. This intense steric repulsion forces:

Increased Twisting of Phenyl Groups: The dihedral angles between the phenyl rings and the anthracene core are expected to be even larger than in DPA, likely approaching 90°. This effectively isolates the π-systems of the phenyl rings from the anthracene core, preventing extended conjugation.

Distortion of the Anthracene Framework: The steric pressure can cause the anthracene skeleton itself to deviate from planarity. Research on other 9-substituted-1,8-dichloroanthracenes has demonstrated that repulsion with the two peri-chloro groups leads to significant distortion of the anthracene ring system.

This highly contorted molecular shape has critical implications for the material's solid-state properties. The non-planar structure disrupts efficient π-π stacking, which is a common packing motif in planar aromatic molecules. Instead, the molecules are likely to arrange in a "herringbone" or more complex three-dimensional packing arrangement that accommodates the bulky, twisted substituents. This disruption of close packing can enhance solubility and favor the formation of amorphous (non-crystalline) thin films, which can be advantageous for solution-based device fabrication. nih.gov

Correlation between Molecular Structure and Charge Injection/Transport Characteristics

The efficiency of organic electronic devices relies on the ability of the active material to accept charges from electrodes (injection) and transport them through the bulk material (transport). These characteristics are intrinsically linked to the molecular structure and solid-state packing.

According to Marcus theory, the rate of charge hopping between adjacent molecules is dependent on two key parameters:

Electronic Coupling (V): This term quantifies the degree of orbital overlap between neighboring molecules. It is highly sensitive to the distance and relative orientation of the molecules in the solid state.

Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule from its neutral-state equilibrium to its charged-state equilibrium (and vice versa) during the charge-hopping event. A lower reorganization energy facilitates faster charge transport.

For this compound, the sterically enforced twisted structure significantly influences these parameters. While bulk crystals of the parent DPA have shown high charge carrier mobilities (electron mobility of 13 cm²/Vs and hole mobility of 3.7 cm²/Vs), the chlorinated derivative's properties are expected to differ.

Impact on Reorganization Energy: The reorganization energy is an intramolecular property. The rigid, sterically locked conformation of this compound might lead to a relatively low reorganization energy, as the molecule is already distorted and may require less geometric change upon ionization. However, the introduction of polar C-Cl bonds can also influence the charge distribution and relaxation process. Theoretical calculations on related systems suggest that lower reorganization energies are associated with higher charge mobilities.

The net effect on charge transport is a balance between these factors. While the electronic coupling might be suboptimal due to inefficient packing, a potentially low reorganization energy could still allow for reasonable charge mobility. Furthermore, the stabilization of the LUMO level by the electron-withdrawing chlorine atoms could facilitate electron injection, making the material potentially suitable for use as an electron-transporting or emissive layer in organic light-emitting diodes (OLEDs).

ParameterEffect of Molecular StructureImpact on Charge Transport
Molecular Conformation Highly twisted due to steric hindrance between Cl and Phenyl groups.May lead to lower reorganization energy (λ) but also disrupts optimal packing.
Solid-State Packing Disruption of π-π stacking; favors herringbone or amorphous packing.Reduces intermolecular electronic coupling (V) compared to planar systems.
Electronic Properties Electron-withdrawing Cl atoms lower the LUMO energy level.Potentially improves electron injection from the cathode.
Overall Mobility A trade-off between reduced electronic coupling and potentially low reorganization energy.Mobility is likely lower than in highly ordered, planar anthracene crystals but may be suitable for amorphous device applications.

Strategies for Rational Design and Property Tuning of Anthracene Fluorophores

The anthracene scaffold is a versatile building block for creating high-performance fluorophores. The specific properties of these materials can be finely tuned through strategic chemical modifications. The structure of this compound itself exemplifies several of these design principles.

Substitution at the 9,10-Positions: This is the most common strategy to enhance photoluminescence efficiency. Attaching bulky aryl groups, such as phenyl rings, at these positions creates significant steric hindrance. This forces the substituents to twist out of the plane of the anthracene core, which effectively "shields" the core from close intermolecular interactions that often lead to aggregation-caused quenching (ACQ) in the solid state. This strategy is key to achieving high solid-state emission efficiency.

Peripheral Substitution (e.g., at 1,8- or 2,6-positions): Attaching functional groups to the outer rings of the anthracene core can be used to tune electronic properties, solubility, and morphology.

Halogenation: As discussed, introducing halogens can modify HOMO/LUMO levels and introduce heavy-atom effects to control the balance between fluorescence and phosphorescence.

Alkyl Chains: Adding flexible alkyl chains can improve solubility in common organic solvents and promote the formation of smooth, amorphous films, which is crucial for solution-processable devices.

Electron-Donating/Accepting Groups: Creating a "push-pull" architecture by adding electron-donating groups (like amines) and electron-accepting groups (like cyano or triazine moieties) can induce intramolecular charge transfer (ICT) character. This is a powerful strategy for tuning the emission color across the visible spectrum.

Non-Symmetric Design: Synthesizing anthracene derivatives with different substituents at various positions (e.g., a phenyl group at the 2-position and different alkyl groups on the 9,10-phenyls) can disrupt molecular symmetry. This disruption effectively inhibits crystallization and promotes the formation of stable amorphous glasses with high glass transition temperatures (Tg), leading to devices with enhanced morphological stability and longer operational lifetimes. photochemcad.com

Controlling Intermolecular Interactions: The ultimate goal is often to control how molecules interact in the solid state. By using bulky side groups, non-planar cores, or asymmetric substitution, chemists can prevent strong π-π interactions. This minimizes the formation of non-emissive excimers or aggregates and ensures that the desirable photophysical properties observed in dilute solution are retained in thin films.

Influence of Crystal Morphology and Polymorphism on Device Performance

For small organic molecules like anthracene derivatives, the performance in an electronic device is not solely determined by the properties of the individual molecule but is critically dependent on how those molecules are arranged in the solid state. Many organic semiconductors exhibit polymorphism, meaning they can crystallize into multiple distinct crystal structures (polymorphs) with different molecular packing and intermolecular interactions.

The parent compound, 9,10-diphenylanthracene (DPA), is a classic example of a polymorphic material. It is known to exist in at least three forms (α, β, and γ), which can be obtained under different crystallization conditions (e.g., from solution, from the melt, or by sublimation). mdpi.com These polymorphs have different unit cell parameters and space groups (e.g., C2/c for α-DPA and P2₁/n for a melt-grown polymorph). mdpi.com

These structural differences have profound consequences for the material's properties and, by extension, device performance:

Optical Properties: Different packing arrangements lead to different degrees of intermolecular electronic coupling. This can alter the energy of the excited state, resulting in polymorphs with distinct emission spectra. For instance, two different polymorphs of DPA show their strongest emission peaks at significantly different wavelengths (~454 nm vs. ~468 nm), a difference that is critical for color purity in display applications. mdpi.com

Charge Transport: Charge mobility is highly anisotropic and depends on the specific pathways for orbital overlap within the crystal. Different polymorphs will have different intermolecular distances and orientations along various crystallographic axes, leading to vastly different charge transport capabilities. One polymorph might exhibit efficient 2D charge transport, while another might be more insulating or have only 1D transport pathways.

Thermodynamic Stability: Different polymorphs have different lattice energies. Often, one form is thermodynamically the most stable (e.g., α-DPA), while others are metastable. Over time or under thermal stress (such as during device operation), a metastable polymorph can convert to the more stable form. This phase transition can introduce defects, change the material's properties, and ultimately lead to device failure.

Therefore, controlling the crystallization process to selectively grow a specific polymorph with the desired optical and electronic properties is a key challenge in the fabrication of high-performance organic electronic devices. Additive-assisted crystallization and careful control of deposition parameters are strategies employed to manage polymorphism.

Q & A

Basic: What are the standard synthetic routes for preparing 1,8-dichloro-9,10-diphenylanthracene, and what are the key challenges in purification?

Answer:
The synthesis typically begins with 1,8-dichloro-9,10-anthraquinone , which undergoes reduction using zinc dust in an alkaline ammonium hydroxide solution to yield 1,8-dichloro-9,10-bis(hydroxymethyl)anthracene . Subsequent hydrolysis under acidic conditions produces the target compound. A critical challenge is purification , as the reaction often generates mixed products requiring multiple recrystallization steps or column chromatography to isolate the desired compound . Conflicting reports on yields (e.g., 60–85%) highlight the sensitivity of reaction conditions, such as solvent polarity and temperature gradients .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

  • HPLC : Purity validation (>95.0%) is achieved using reverse-phase HPLC with UV detection at 254 nm .
  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., chlorine positions at C1 and C8) and aromatic proton environments .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular weight confirmation (447.36 g/mol) and isotopic Cl patterns .
  • X-ray Crystallography : Resolves steric effects of chlorine substituents on anthracene planarity .

Advanced: How does the substitution pattern of chlorine atoms influence fluorescence properties in chemiluminescent systems?

Answer:
The 1,8-dichloro substitution red-shifts emission to yellow (λmax ~570 nm) compared to non-chlorinated analogs (e.g., BPEA emits green). This arises from enhanced spin-orbit coupling and reduced π-π* transition energy. Optimization involves adjusting fluorophore concentration (0.002–0.0045 M) in solvents like dibutyl phthalate and using oxalate esters (e.g., CPPO) as activators. Conflicting efficiency reports (e.g., 65–85% quantum yield) suggest solvent polarity and excitation wavelength (429 nm) critically impact performance .

Advanced: What mechanistic insights explain the compound’s role in synthesizing n-type organic semiconductors?

Answer:
The electron-withdrawing chlorine atoms lower the LUMO energy (-3.2 eV), enhancing electron mobility. Suzuki-Miyaura cross-coupling with phenylboronic acid introduces phenyl groups at C9 and C10, creating octafluoro-9,10-diphenylanthracene (a semiconductor precursor). Challenges include avoiding π-stacking aggregation during thin-film deposition, addressed via thermal annealing (150–200°C) .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • PPE : N95 respirators, nitrile gloves, and eye protection (WGK 3 hazard rating) .
  • Storage : Inert gas (Ar) atmosphere at -20°C to prevent photodegradation.
  • Disposal : Incineration (≥1000°C) to avoid bioaccumulation .

Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) calculates activation barriers for Suzuki-Miyaura coupling, identifying steric hindrance at C1/C8 as rate-limiting. Molecular docking studies (AutoDock Vina) simulate interactions with Pd catalysts, revealing optimal ligand-to-metal ratios (1:1.2) for minimizing byproducts like dehalogenated anthracene .

Advanced: What contradictions exist in reported biological activities, and how can they be resolved?

Answer:
Studies report antidepressant activity in mice (80 mg/kg dose reduces immobility by 86.7%) via forced swimming tests . However, conflicting cytotoxicity data (IC50 = 25–50 µM in HEK293 cells) suggest dose-dependent effects. Resolution requires:

  • Dose-response curves across multiple cell lines.
  • Metabolite profiling (LC-MS) to identify bioactive vs. toxic derivatives .

Basic: What are the compound’s thermal stability and decomposition profiles?

Answer:
Thermogravimetric analysis (TGA) shows decomposition onset at 345.8°C , with a melting point of 168–170°C. Chlorine loss occurs above 300°C, generating anthracene derivatives. Differential Scanning Calorimetry (DSC) confirms phase transitions are solvent-dependent .

Advanced: How does this compound perform as a fluorophore in ATP-binding assays?

Answer:
In Zn(II)-dipicolylamine complexes, the compound’s large Stokes shift (>100 nm) minimizes self-quenching. Fluorescence titrations with ATP show a 5.6-fold intensity increase (Kd = 1.2 µM), but interference from ADP requires competitive binding assays with Rhodamine B .

Advanced: What strategies mitigate aggregation-induced quenching (ACQ) in OLED applications?

Answer:

  • Steric modification : Introducing tert-butyl groups at C3/C6 disrupts π-stacking.
  • Host-guest systems : Disperse the compound in poly(methyl methacrylate) (PMMA) matrices (1:10 wt%).
  • Doping : 10% w/w with rubrene enhances electroluminescence efficiency (18 cd/A) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.